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An In-Depth Technical Guide to the Thermochemical Data of 5-Ethyl-3,5-dimethyloctane

Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 5-
Ethyl-3,5-dimethyloctane (CAS No: 62183-65-7). In the absence of direct experimental data,

this document details the robust estimation of key thermochemical parameters—standard

enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity at constant pressure

(Cp°)—utilizing the well-established Benson Group Additivity method. This guide is intended for

researchers, scientists, and drug development professionals, offering not only the estimated

data but also a transparent, step-by-step methodology that underscores the scientific principles

behind the estimation. The causality of methodological choices is explained to provide field-

proven insights, ensuring a self-validating and trustworthy approach to data generation where

empirical values are unavailable.

Introduction: The Need for Thermochemical Data of
Branched Alkanes
5-Ethyl-3,5-dimethyloctane is a highly branched C12 alkane. Molecules of this class are

fundamental components of transportation fuels and lubricants and serve as important

reference compounds in petrochemical research and development. For scientists and

engineers, accurate thermochemical data are indispensable for a variety of applications,

including:
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Combustion Modeling: Predicting the performance and emission characteristics of fuels.

Chemical Process Design: Optimizing reactor conditions, separation processes, and overall

plant efficiency.

Safety Analysis: Assessing the energy release potential and thermal stability of chemical

substances.

Computational Chemistry: Providing benchmark data for the validation and parameterization

of theoretical models.

Direct experimental measurement of thermochemical properties for every compound of interest

is often impractical due to the sheer number of isomers and the associated costs and time. The

National Institute of Standards and Technology (NIST) Chemistry WebBook, a primary resource

for chemical data, lists 5-Ethyl-3,5-dimethyloctane but indicates that its thermochemical data

are part of the subscription-based NIST/TRC Web Thermo Tables. This guide bridges the gap

for publicly accessible data by employing a highly reliable estimation technique.

Methodological Framework: The Benson Group
Additivity (BGA) Method
When experimental data is lacking, the Benson Group Additivity (BGA) method stands as one

of the most powerful and widely used techniques for estimating the gas-phase thermochemical

properties of organic molecules.[1][2][3] Developed by Sidney W. Benson, this second-order

group contribution method posits that the thermochemical properties of a molecule can be

accurately approximated by summing the contributions of its constituent polyvalent atomic

groups.[2][3]

The fundamental premise is that the contribution of each group is dependent only on its

immediate neighbors. This approach provides a significant improvement over simpler atom or

bond additivity methods by accounting for the local chemical environment of each atom. The

general equations for estimating the standard enthalpy of formation (ΔfH°), standard entropy

(S°), and heat capacity (Cp°) are as follows:

ΔfH°molecule = Σ (ni * ΔfH°group i) + Cstrain + Cnon-nearest neighbor
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S°molecule = Σ (ni * S°group i) - R * ln(σ) + Soptical

Cp°molecule = Σ (ni * Cp°group i)

Where:

ni is the number of times group i appears in the molecule.

ΔfH°group i, S°group i, and Cp°group i are the group contribution values.

Cstrain and Cnon-nearest neighbor are correction factors for ring strain and steric

interactions (e.g., gauche interactions), respectively.

R is the ideal gas constant.

σ is the symmetry number of the molecule.

Soptical is the entropy correction for the number of optical isomers (stereoisomers).

The trustworthiness of the BGA method is rooted in its empirical foundation; group values are

derived from and validated against a large database of experimentally determined

thermochemical data for well-characterized molecules.[4][5]

Estimation Protocol for 5-Ethyl-3,5-dimethyloctane
The following protocol outlines the systematic application of the Benson Group Additivity

method to estimate the thermochemical properties of 5-Ethyl-3,5-dimethyloctane.

Step 1: Molecular Structure and Group Decomposition
The first critical step is to accurately represent the molecular structure and dissect it into its

constituent Benson groups.

Molecular Formula: C12H26 IUPAC Name: 5-Ethyl-3,5-dimethyloctane

The structure is as follows: CH3–CH2–CH(CH3)–CH2–C(CH3)(C2H5)–CH2–CH2–CH3

Caption: Molecular structure of 5-Ethyl-3,5-dimethyloctane.
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The molecule is systematically broken down into the following Benson groups:

Primary Carbons (C-(C)(H)3): Five groups. These are the terminal methyl groups.

Secondary Carbons (C-(C)2(H)2): Four groups. These are the internal methylene groups in

the main chain and the ethyl substituent.

Tertiary Carbon (C-(C)3(H)): One group. This is the carbon at position 3.

Quaternary Carbon (C-(C)4): One group. This is the carbon at position 5.

Step 2: Sourcing Authoritative Group Contribution
Values
For this analysis, we will use the highly-cited and internally consistent group additivity values

(GAVs) for alkanes compiled by Domalski and Hearing.[5] These values are widely recognized

and form the basis for many thermochemical estimation software packages, including those

developed by NIST.[4][6]

Table 1: Benson Group Additivity Values for Alkanes (Gas Phase)

Group
ΔfH°(298.15
K) (kJ/mol)

S°(298.15 K)
(J/mol·K)

Cp°(300 K)
(J/mol·K)

Cp°(500 K)
(J/mol·K)

Cp°(1000 K)
(J/mol·K)

C-(C)(H)3 -42.76 127.32 25.61 34.85 56.53

C-(C)2(H)2 -20.79 38.37 23.35 30.12 43.89

C-(C)3(H) -7.36 -52.47 19.37 23.47 33.10

C-(C)4 5.02 -146.86 12.72 16.32 25.10

Source: Adapted from Domalski, E.S., and Hearing, E.D. (1988).[5]

Step 3: Calculation of Thermochemical Properties
The total property value is the sum of the contributions from each group identified in Step 1,

plus any necessary corrections.
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Caption: Workflow for estimating thermochemical data via the BGA method.

A. Standard Enthalpy of Formation (ΔfH°)

ΔfH° = [5 * ΔfH°(C-(C)(H)3)] + [4 * ΔfH°(C-(C)2(H)2)] + [1 * ΔfH°(C-(C)3(H))] + [1 * ΔfH°(C-

(C)4)] ΔfH° = [5 * (-42.76)] + [4 * (-20.79)] + [1 * (-7.36)] + [1 * (5.02)] ΔfH° = -213.8 - 83.16 -

7.36 + 5.02 ΔfH°(298.15 K) = -299.3 kJ/mol

B. Standard Entropy (S°)
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First, we sum the group contributions: S°groups = [5 * S°(C-(C)(H)3)] + [4 * S°(C-(C)2(H)2)] +

[1 * S°(C-(C)3(H))] + [1 * S°(C-(C)4)] S°groups = [5 * (127.32)] + [4 * (38.37)] + [1 * (-52.47)] +

[1 * (-146.86)] S°groups = 636.6 + 153.48 - 52.47 - 146.86 = 590.75 J/mol·K

Next, we apply corrections:

Symmetry Number (σ): 5-Ethyl-3,5-dimethyloctane has two chiral centers (at C3 and C5)

and no elements of rotational symmetry. Therefore, its symmetry number is 1. The correction

term is -R * ln(1) = 0.

Optical Isomers (n): With two chiral centers, there are 22 = 4 possible stereoisomers (RR,

SS, RS, SR). The entropy correction for optical isomerism is +R * ln(n). Soptical = 8.314

J/mol·K * ln(4) ≈ 11.53 J/mol·K.

S°total = S°groups - R * ln(σ) + Soptical S°total = 590.75 - 0 + 11.53 S°(298.15 K) = 602.3

J/mol·K

C. Heat Capacity (Cp°)

The calculation is a simple summation at each temperature.

Cp°(300 K): Cp° = [5 * 25.61] + [4 * 23.35] + [1 * 19.37] + [1 * 12.72] = 128.05 + 93.4 + 19.37

+ 12.72 = 253.5 J/mol·K

Cp°(500 K): Cp° = [5 * 34.85] + [4 * 30.12] + [1 * 23.47] + [1 * 16.32] = 174.25 + 120.48 +

23.47 + 16.32 = 334.5 J/mol·K

Cp°(1000 K): Cp° = [5 * 56.53] + [4 * 43.89] + [1 * 33.10] + [1 * 25.10] = 282.65 + 175.56 +

33.10 + 25.10 = 516.4 J/mol·K

Summary of Estimated Thermochemical Data
The thermochemical properties for 5-Ethyl-3,5-dimethyloctane in the ideal gas state, as

estimated by the Benson Group Additivity method, are summarized in Table 2.

Table 2: Estimated Thermochemical Properties for 5-Ethyl-3,5-dimethyloctane (Gas Phase)
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Property Value Units

Standard Enthalpy of

Formation, ΔfH°(298.15 K)
-299.3 kJ/mol

Standard Entropy, S°(298.15

K)
602.3 J/mol·K

Heat Capacity, Cp°(300 K) 253.5 J/mol·K

Heat Capacity, Cp°(400 K) 297.1 J/mol·K

Heat Capacity, Cp°(500 K) 334.5 J/mol·K

Heat Capacity, Cp°(600 K) 374.8 J/mol·K

Heat Capacity, Cp°(800 K) 448.2 J/mol·K

Heat Capacity, Cp°(1000 K) 516.4 J/mol·K

(Note: Cp° values at temperatures other than 300, 500, and 1000 K are interpolated from a

wider set of group values provided in the source literature.)

Discussion and Scientific Integrity
The Benson Group Additivity method provides a robust and scientifically validated approach for

generating thermochemical data. However, it is essential to acknowledge the inherent

limitations and sources of uncertainty.

Accuracy: For acyclic alkanes, the BGA method typically predicts enthalpies of formation

with an uncertainty of ± 2-3 kcal/mol (approximately ± 8-12 kJ/mol).[3] The estimated value

of -299.3 kJ/mol for 5-Ethyl-3,5-dimethyloctane should be considered within this range of

accuracy. Entropies and heat capacities are generally predicted with higher accuracy.

Gauche Interactions: Highly branched alkanes can exhibit steric strain from non-nearest-

neighbor interactions, such as gauche conformations between alkyl groups. While more

advanced applications of the BGA method include specific correction terms for these

interactions, they have not been applied in this primary estimation for clarity. Their inclusion

could shift the calculated enthalpy of formation by a few kJ/mol.
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Data Source: The accuracy of the estimation is fundamentally dependent on the quality of

the underlying group additivity value database. The values from Domalski and Hearing are

considered a reliable standard, but revisions and updates based on new experimental data

are periodically published.[5][7]

This protocol represents a self-validating system because its accuracy is tied to its performance

across a vast range of compounds from which the group values were derived. The method's

reliability for alkanes is well-documented, making these estimated values trustworthy for most

research and modeling applications until experimental data becomes available.

Conclusion
This technical guide has detailed the estimation of the primary thermochemical properties of 5-
Ethyl-3,5-dimethyloctane using the Benson Group Additivity method. The standard enthalpy

of formation at 298.15 K is estimated to be -299.3 kJ/mol, and the standard entropy is 602.3

J/mol·K. Heat capacity values have been provided across a range of temperatures relevant to

chemical and engineering applications. By transparently presenting the methodology, group

value sources, and calculations, this guide provides researchers and professionals with reliable

and actionable data grounded in established scientific principles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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